molecular formula C19H25N3O3S B6559514 N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide CAS No. 921776-06-9

N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B6559514
CAS No.: 921776-06-9
M. Wt: 375.5 g/mol
InChI Key: QVJVBFYPZQYMDJ-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .


Synthesis Analysis

The synthesis of an organic compound can involve various chemical reactions, and the choice of reactions depends on the functional groups present in the starting materials and the desired product .


Molecular Structure Analysis

The molecular structure of an organic compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. The reactivity of an organic compound is largely determined by its functional groups .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, acidity or basicity, and stability .

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it exerts its therapeutic effects at the molecular level. This often involves interaction with specific proteins in the body .

Safety and Hazards

Information on safety and hazards is typically obtained from experimental data and includes physical hazards (such as flammability), health hazards (such as toxicity), and environmental hazards .

Future Directions

This could involve potential applications of the compound, such as its use in the synthesis of other compounds, or its potential therapeutic uses .

Properties

IUPAC Name

N-[4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-19(2,3)17(24)22-18-21-14(12-26-18)11-16(23)20-10-9-13-5-7-15(25-4)8-6-13/h5-8,12H,9-11H2,1-4H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJVBFYPZQYMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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